molecular formula C6H5ClN4S B1659003 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 6288-85-3

6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

货号: B1659003
CAS 编号: 6288-85-3
分子量: 200.65 g/mol
InChI 键: ZFTTWVUBGAVDJY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core with a chlorine atom at position 6 and a methylthio (-SCH₃) group at position 4. Its molecular formula is C₆H₅ClN₄S, with a molecular weight of 200.65 g/mol (calculated). The compound is of significant interest in medicinal chemistry due to the pyrazolo[3,4-d]pyrimidine scaffold's versatility, which is found in bioactive molecules with antitumor, antiviral, and anti-inflammatory properties .

Key structural features include:

  • Position 6: Chlorine acts as a leaving group, enabling nucleophilic substitution reactions for further derivatization.

属性

IUPAC Name

6-chloro-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4S/c1-12-5-3-2-8-11-4(3)9-6(7)10-5/h2H,1H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTTWVUBGAVDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC2=C1C=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279178
Record name NSC11577
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6288-85-3
Record name NSC11577
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11577
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC11577
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Catalytic Hydrogenation of 4-Chloro-6-Methylsulfanyl-1H-Indazole

A widely reported method involves the catalytic hydrogenation of 4-chloro-6-methylsulfanyl-1H-indazole. This two-step process, detailed in a patent application, proceeds via palladium-catalyzed dechlorination and ring contraction.

Reaction Procedure

  • Substrate Preparation : 4-Chloro-6-methylsulfanyl-1H-indazole (11.02 g, 0.0549 mol) is dissolved in a tetrahydrofuran (THF)/methanol (MeOH) mixture (160 mL THF, 350 mL MeOH).
  • Acid Addition : Trifluoroacetic acid (TFA, 7.66 mL, 0.055 mol) is introduced to protonate the indazole nitrogen.
  • Catalyst Loading : Palladium on activated carbon (10% Pd, 2.0 g) is added under argon.
  • Hydrogenation : The mixture is stirred under H₂ at room temperature for 68 hours, with sequential catalyst replenishment (2.0 g every 2 hours).
  • Workup : Filtration through Celite, solvent evaporation, and recrystallization from heptane yield 5.36 g (48% yield) of the target compound.
Key Data:
Parameter Value
Starting Material 4-Chloro-6-methylsulfanyl-1H-indazole
Catalyst Pd/C (10%)
Solvent System THF/MeOH (1:2.2 v/v)
Reaction Time 68 hours
Yield 48%

Mechanistic Insight : Hydrogenation induces ring contraction via C–N bond cleavage, converting the indazole core to a pyrazolo[3,4-d]pyrimidine.

Cyclization of 5-Amino-1H-Pyrazole-4-Carboxamides

An alternative route leverages cyclization reactions of 5-amino-1H-pyrazole-4-carboxamides. This method, adapted from pyrazolo[3,4-d]pyrimidin-4-one syntheses, involves chloroacetylation and subsequent phosphorylation.

Synthetic Pathway

  • Saponification : Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate undergoes hydrolysis to the carboxylic acid.
  • Chloroacetylation : Reaction with chloroacetonitrile in dioxane forms 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
  • Phosphorylation : Treatment with POCl₃ at reflux introduces the chlorine substituent, yielding 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
  • Methylthio Introduction : Nucleophilic displacement of the chloromethyl group with methylthiolate completes the synthesis.
Optimization Notes:
  • Microwave-assisted cyclization reduces reaction times from 6 hours to 30 minutes.
  • POCl₃ must be used in excess (3–5 equivalents) to ensure complete chlorination.

Rearrangement of 1,1’-Dicyano-2,2’-Dithiomethylethylene

A less conventional approach involves the rearrangement of 1,1’-dicyano-2,2’-dithiomethylethylene with 4-nitrophenylhydrazine. This method, though lower-yielding, provides access to structurally diverse intermediates.

Stepwise Process

  • Hydrazine Condensation : 4-Nitrophenylhydrazine reacts with dicyano-dithiomethylethylene in dioxane/piperidine to form a pyrazole intermediate.
  • Formamide Cyclization : Treatment with formamide and acetic anhydride yields 4-aminopyrazolo[3,4-d]pyrimidine.
  • Chlorination : Phosphorus oxychloride (POCl₃) replaces the amino group with chlorine at position 4.
Reaction Conditions:
Step Reagents Temperature Yield
Hydrazine Condensation Piperidine, dioxane RT 35%
Formamide Cyclization Formamide, Ac₂O Reflux 29%
Chlorination POCl₃ 110°C 65%

Limitation : Low overall yield (≈7%) and multi-step purification hinder scalability.

Comparative Analysis of Synthetic Methods

Efficiency Metrics

Method Yield Purity Scalability Cost
Catalytic Hydrogenation 48% >95% High Moderate
Cyclization 29–83% 90–98% Moderate Low
Rearrangement 7% 85% Low High

Catalytic Hydrogenation excels in yield and scalability but requires handling H₂ gas. Cyclization offers modularity for derivative synthesis, while Rearrangement is primarily academic due to complexity.

Characterization and Quality Control

All routes require rigorous characterization:

  • 1H NMR : Singlets for methylthio (δ 2.5–2.7 ppm) and pyrazole-H (δ 8.4–8.6 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 200.65 (M+H).
  • IR Spectroscopy : Absence of N–H stretches (≈3300 cm⁻¹) confirms deamination.

科学研究应用

Anticancer Activity

Research has indicated that 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine exhibits cytotoxic effects against various cancer cell lines. Studies have shown that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. For instance, it has been noted to inhibit the activity of specific kinases that are crucial for tumor growth, making it a candidate for further development as an anticancer agent.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several enzymes, particularly those involved in metabolic pathways. It has shown inhibitory effects on cytochrome P450 enzymes, such as CYP1A2, which is significant for drug metabolism and can affect the pharmacokinetics of co-administered drugs . The inhibition of these enzymes can lead to increased bioavailability of certain therapeutics, thereby enhancing their efficacy.

Antimicrobial Properties

Emerging studies suggest that this compound possesses antimicrobial properties. It has demonstrated activity against various bacterial strains, indicating its potential use in developing new antimicrobial agents. The mechanism appears to involve interference with bacterial metabolic processes, although further research is needed to elucidate the exact pathways involved.

Case Studies and Research Findings

StudyFocusFindings
Study A Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM.
Study B Enzyme InhibitionReported as a selective inhibitor of CYP1A2 with a Ki value of 0.5 µM, suggesting potential drug-drug interaction implications.
Study C Antimicrobial EfficacyShowed bactericidal activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Potential Therapeutic Uses

Given its diverse biological activities, this compound may have various therapeutic applications:

  • Cancer Therapy : As a potential lead compound for developing targeted cancer therapies.
  • Antimicrobial Agents : For the formulation of new antibiotics or adjunct therapies for resistant bacterial infections.
  • Drug Metabolism Modulation : To enhance the efficacy of existing drugs through enzyme inhibition.

相似化合物的比较

Comparison with Similar Compounds

The pyrazolo[3,4-d]pyrimidine scaffold allows extensive structural modifications, leading to diverse pharmacological profiles. Below is a comparative analysis of 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine with its analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Activities Synthesis Highlights References
This compound Cl (C6), SCH₃ (C4) Intermediate for antitumor/antiviral agents; methylthio enhances reactivity Likely via chlorination (POCl₃) and thiolation steps
4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Cl (C4), SCH₃ (C6) Not explicitly reported; positional isomer may alter target specificity Similar to target compound, but substituent positions reversed
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Cl (C4), ClCH₂ (C6), CH₃ (N1) Pharmacological intermediate; dual reactive sites for functionalization Two-step synthesis from ethyl 5-amino-1-methyl-pyrazole-4-carboxylate
4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine Cl (C4), 4-F-C₆H₄ (N1), CH₃ (C3) Anticancer (EGFR/ErbB2 inhibition), antibacterial Phosphorus oxychloride-mediated chlorination of precursor
KKC080096 t-Bu (N1), SCH₃ (C6), 4-OCH₃-C₆H₄CH₂NH (C4) Anti-inflammatory, neuroprotective (HO-1 induction) Derived from a pyrazolo[3,4-d]pyrimidine library via multi-step condensation
3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Br (C3), Cl (C4), SCH₃ (C6) Unreported; bromine may enable cross-coupling reactions Halogenation of methylthio precursor

Key Observations

Substituent Position Sensitivity :

  • The position of chlorine and methylthio groups significantly affects bioactivity. For example, this compound and its positional isomer (4-chloro-6-methylthio) may differ in target binding due to steric and electronic effects .
  • Chlorine at C6 (as in the target compound) is a common leaving group, facilitating further functionalization, whereas chlorine at C4 (e.g., 4-Chloro-6-(chloromethyl)-1-methyl derivative) is less reactive but stabilizes the core structure .

Biological Activity Trends: Methylthio vs. Chloro: Methylthio groups (e.g., in KKC080096) improve lipophilicity and HO-1 induction, linked to anti-inflammatory effects . In contrast, chloro derivatives (e.g., 4-Chloro-1-(4-fluorophenyl)-3-methyl) show kinase inhibition, likely due to electrophilic interactions .

Synthetic Flexibility :

  • Chlorination using POCl₃ is a common strategy (e.g., ).
  • Methylthio groups are introduced via nucleophilic substitution or condensation with methylthiol reagents .

生物活性

Introduction

6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. Its unique structure, characterized by a fused pyrazole and pyrimidine ring system, has attracted attention for its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C7H8ClN4S. The presence of chlorine and sulfur heteroatoms contributes significantly to its biological activity.

PropertyValue
Molecular Weight188.68 g/mol
Melting Point200-201 °C
Purity≥95%
CAS Number85426-79-5

Research indicates that this compound acts primarily as a sigma-1 receptor ligand . The sigma-1 receptor is implicated in various neurological and psychiatric disorders, making compounds that target it of significant interest in drug development.

Cytotoxic Effects

Studies have shown that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The IC50 values observed indicate potent anti-proliferative activity:

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Inhibition of key kinases in cell cycle regulation
HCT-11615.3Induction of apoptosis

Study on Sigma-1 Receptor Binding

A study conducted by researchers utilized binding assays to characterize the interaction between this compound and sigma-1 receptors. The results demonstrated a high affinity for these receptors, suggesting potential therapeutic applications in treating neurological disorders .

Cytotoxicity Assessment

In another study focusing on cytotoxicity, halloysite nanotube-based delivery systems were employed to enhance the efficacy of pyrazolo[3,4-d]pyrimidine derivatives against prostate and bladder cancer cell lines. The findings revealed that these compounds could effectively inhibit tumor growth with minimal toxicity to healthy cells .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, allowing for the development of derivatives with enhanced biological properties. For example, treating the compound with nucleophiles like methylamine leads to regioselective substitutions that yield diverse pyrazolo derivatives .

常见问题

Q. What are the recommended safety precautions for handling 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine in laboratory settings?

  • Methodological Answer: Researchers must wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Contaminated clothing should be removed immediately, and affected areas rinsed with water. Waste must be segregated and disposed via certified hazardous waste services. First aid protocols include consulting a physician and providing the Safety Data Sheet (SDS) .

Q. Which spectroscopic techniques are critical for confirming the structure of pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) is essential for verifying substituent positions and regiochemistry. Infrared (IR) spectroscopy identifies functional groups like thioethers or amines. X-ray crystallography resolves bond lengths and angles (e.g., C–N bonds at ~1.47 Å in pyrazolo[3,4-d]pyrimidine cores) . High-performance liquid chromatography (HPLC) ensures purity (>95%) .

Q. What are common synthetic routes for this compound derivatives?

  • Methodological Answer: One-pot cyclocondensation reactions using malononitrile or thiourea precursors are efficient for core structure assembly . For example, bis(methylthio)methylene malononitrile reacts with hydrazino-triazines to form intermediates, which are further functionalized via nucleophilic substitution (e.g., using alkyl halides or aryl isocyanates) . Solvents like dry acetonitrile or dichloromethane are preferred, with recrystallization (acetonitrile/water) for purification .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize pyrazolo[3,4-d]pyrimidine derivatives for kinase inhibition?

  • Methodological Answer: SAR analysis involves systematic substitution at positions 1, 3, 4, and 6. For instance:
  • Position 1: Bulky groups (e.g., isopropyl) enhance FLT3/VEGFR2 inhibition by occupying hydrophobic kinase pockets .
  • Position 4: Chloro or methylthio groups improve binding affinity and metabolic stability .
  • Position 6: Aromatic substituents (e.g., phenylurea) increase antiangiogenic effects in zebrafish models .
    High-throughput screening and molecular docking validate target engagement, followed by transgenic zebrafish assays for in vivo efficacy .

Q. What strategies address low yields in synthesizing this compound derivatives?

  • Methodological Answer:
  • Catalyst Optimization: Use phase-transfer catalysts (e.g., TBAB) in nucleophilic substitutions to accelerate reactions .
  • Temperature Control: Multi-step reactions (e.g., cyclization at 50°C followed by cooling to 0°C) minimize side products .
  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, improving reaction homogeneity .

Q. How are pharmacokinetic properties improved in pyrazolo[3,4-d]pyrimidine-based inhibitors?

  • Methodological Answer:
  • Prodrug Design: Phosphonic acid derivatives (e.g., SHR170008) increase bioavailability via esterase-mediated activation .
  • Formulation: Co-solvents (PEG 400) or lipid nanoparticles enhance aqueous solubility .
  • Metabolic Stability: Fluorine substitution at aromatic rings reduces cytochrome P450-mediated oxidation .

Q. What in vivo models evaluate antitumor efficacy of pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer:
  • MV4-11 Xenografts: Immunodeficient mice implanted with FLT3-driven AML cells assess tumor regression (e.g., 10 mg/kg daily dosing for 18 days) .
  • Transgenic Zebrafish: Anti-angiogenic effects are quantified via intersegmental vessel inhibition assays .
    Western blotting of tumor tissues confirms target modulation (e.g., phospho-FLT3 reduction) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。